molecular formula C3H5ClN2S B1393155 5-Thiazolamine hydrochloride CAS No. 942631-51-8

5-Thiazolamine hydrochloride

Cat. No. B1393155
M. Wt: 136.6 g/mol
InChI Key: WFJPRXNQDKBTPT-UHFFFAOYSA-N
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Description

5-Thiazolamine hydrochloride is a compound with the IUPAC name 1,3-thiazol-5-amine hydrochloride . It has a molecular weight of 136.6 . It is a solid in physical form .


Synthesis Analysis

Thiazolidine motifs, which include 5-Thiazolamine, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of 5-Thiazolamine hydrochloride is C3H5ClN2S . The InChI code is 1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H and the InChI key is WFJPRXNQDKBTPT-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Thiazolamine hydrochloride are not mentioned in the search results, thiazolidine motifs, including 5-Thiazolamine, have been synthesized using various agents to improve yield, purity, selectivity, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

5-Thiazolamine hydrochloride is a solid . It has a molecular weight of 136.6 . The molecular formula is C3H5ClN2S .

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Domino Synthesis : 5-Thiazolamine hydrochloride is a key intermediate in the manufacture of various pharmaceuticals and chemicals. A cost-effective, one-pot synthesis route for 5-(trifluoromethyl)-2-thiazolamine, a related compound, has been developed, showcasing its utility in chemical synthesis (Bao et al., 2016).

  • Halogen Dance Reaction : The halogen dance reaction on 2-thiazolamine systems offers an easy way to produce 5-substituted 4-bromo-2-thiazolamine derivatives, illustrating the compound's flexibility in chemical transformations (Stanetty et al., 2005).

Biomedical Research

  • Cytotoxicity Studies : Thiazole derivatives, closely related to 5-thiazolamine hydrochloride, have shown cytotoxic effects against non-small-cell lung cancer cell lines, highlighting their potential in cancer research (Fu & MacMillan, 2015).

  • Thrombocytopenia Research : 5-(2-Pyridylsulfonyl)-2-thiazolamine, a compound similar to 5-thiazolamine hydrochloride, was found effective in animal models of thrombocytopenia and idiopathic thrombocytopenic purpura, underscoring its research significance in hematological disorders (Tsuji et al., 1998).

  • Anticancer Studies : Various 4-thiazolidinones, closely related to 5-thiazolamine hydrochloride, have shown potential as anticancer agents, highlighting their research significance in developing new cancer treatments (Szychowski et al., 2017).

Materials Science and Chemistry

  • Corrosion Inhibition : Derivatives of 1,3,4-thiadiazole, structurally related to 5-thiazolamine hydrochloride, have been studied as corrosion inhibitors, indicating its relevance in materials science research (Attou et al., 2020).

Pharmacology and Drug Development

  • Local Anesthetics : Derivatives of 5-thiazolamine hydrochloride have been synthesized and screened as potential local anesthetic agents, demonstrating its applications in pharmacological research (Bhargava & Chaurasia, 1969).

Safety And Hazards

When handling 5-Thiazolamine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

Thiazolidine motifs, including 5-Thiazolamine, have been of great interest for scholars due to their biological activities . They compel researchers to explore new drug candidates . Future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .

properties

IUPAC Name

1,3-thiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJPRXNQDKBTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674225
Record name 1,3-Thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiazolamine hydrochloride

CAS RN

942631-51-8
Record name 5-Thiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942631-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 942631-51-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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